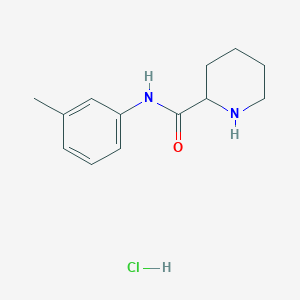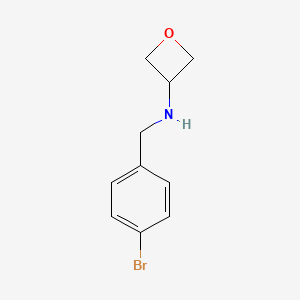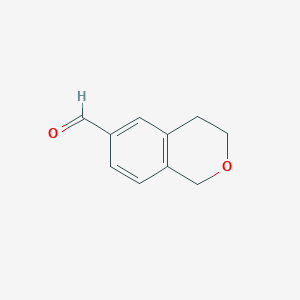
1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-
説明
“1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-” is a chemical compound with the CAS Number: 933694-70-3 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde .
Molecular Structure Analysis
The InChI code for “1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro-” is 1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Urease Inhibitors
Isochromane-6-carbaldehyde derivatives have been synthesized and evaluated as urease inhibitors against Helicobacter pylori . Urease plays a major role in the pathogenesis of H. pylori in the gastrointestinal tract, making the inhibition of urease a promising approach against H. pylori infection .
Synthesis of Heterocyclic Scaffolds
Isochromane-6-carbaldehyde is a useful intermediate in the synthesis of heterocyclic scaffolds . For example, chromene- and quinoline-3-carbaldehydes, which can be obtained through a Vilsmeyer-Haack reaction of flavanones and azaflavanones, respectively, have been used to synthesize other valuable heterocycles .
Antimicrobial Activity
Compounds containing the isochromane scaffold have demonstrated antimicrobial activity . This makes isochromane-6-carbaldehyde a potential starting point for the development of new antimicrobial agents .
Anti-Alzheimer’s Activity
Isochromane derivatives have shown potential in the treatment of Alzheimer’s disease . The isochromane scaffold is present in many compounds with established medicinal value, including those with anti-Alzheimer’s activity .
Antioxidant Activity
Isochromane derivatives have also been associated with antioxidant activity . Antioxidants play a crucial role in protecting the body from damage by free radicals, and isochromane-6-carbaldehyde could potentially be used to develop new antioxidant drugs .
Cardiovascular Activity
Compounds containing the isochromane scaffold have demonstrated cardiovascular activity . This suggests that isochromane-6-carbaldehyde could be used in the development of new drugs for the treatment of cardiovascular diseases .
Safety and Hazards
作用機序
Target of Action
It’s worth noting that isochromane derivatives have been found to exhibit antioxidant potential and α-glucosidase inhibition . Therefore, it can be inferred that Isochromane-6-carbaldehyde may interact with similar targets.
Mode of Action
Based on the known activities of isochromane derivatives, it can be hypothesized that isochromane-6-carbaldehyde may interact with its targets to inhibit oxidative stress and α-glucosidase activity .
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging .
Result of Action
Based on the known activities of isochromane derivatives, it can be inferred that isochromane-6-carbaldehyde may exhibit antioxidant activity and α-glucosidase inhibition , potentially leading to a reduction in oxidative stress and regulation of carbohydrate metabolism.
特性
IUPAC Name |
3,4-dihydro-1H-isochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXFOAGCYIPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-2-Benzopyran-6-carboxaldehyde, 3,4-dihydro- | |
CAS RN |
933694-70-3 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Cyclobutyl-[1,4]diazepanedihydrochloride](/img/structure/B1456614.png)


![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)
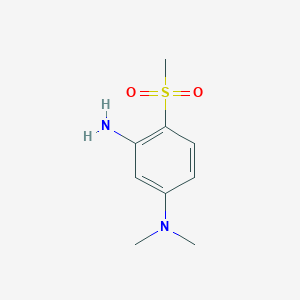

![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)
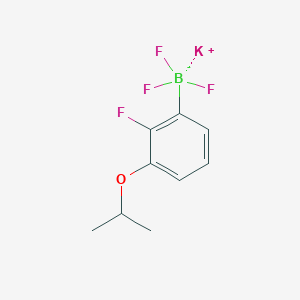
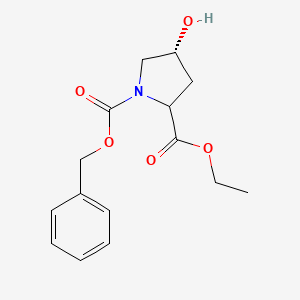
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

